molecular formula C10H13BrN2O B13560292 3-Bromo-5-(piperazin-1-yl)phenol

3-Bromo-5-(piperazin-1-yl)phenol

Cat. No.: B13560292
M. Wt: 257.13 g/mol
InChI Key: LUWAIBICFONJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperazin-1-yl)phenol typically involves the bromination of 5-(piperazin-1-yl)phenol. One common method includes the reaction of 5-(piperazin-1-yl)phenol with bromine in an organic solvent such as dichloromethane under controlled temperature conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure the completion of bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(piperazin-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-(piperazin-1-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and phenolic group contribute to the compound’s reactivity and binding affinity. These interactions can affect cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(1-piperazinyl)phenol: Similar structure but different substitution pattern.

    5-Bromo-2-(piperazin-1-yl)phenol: Different position of the bromine atom.

    3-Chloro-5-(piperazin-1-yl)phenol: Chlorine instead of bromine.

Uniqueness

3-Bromo-5-(piperazin-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the piperazine ring enhances its versatility in various applications compared to similar compounds .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

3-bromo-5-piperazin-1-ylphenol

InChI

InChI=1S/C10H13BrN2O/c11-8-5-9(7-10(14)6-8)13-3-1-12-2-4-13/h5-7,12,14H,1-4H2

InChI Key

LUWAIBICFONJKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.